Azadirachtin

概要

説明

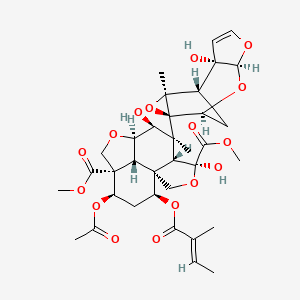

アザジラクチンは、リモノイド類に属する高度に酸化されたテトラノルトリテルペノイド化合物です。これは、ニーム種子(Azadirachta indica)に存在する二次代謝産物です。 この化合物は、その強力な殺虫特性で知られており、農業においてバイオペстицидとして広く使用されてきました .

準備方法

合成経路と反応条件

アザジラクチンは複雑な分子構造を持つため、その全合成は困難です。最初の全合成は、2007年にケンブリッジ大学のSteven Leyの研究グループによって完了しました。 この合成には、リレーアプローチが用いられ、高度に官能基化されたデカリン中間体が小規模で合成され、その後、グラムスケールでの操作のために天然物から誘導されました .

工業的生産方法

アザジラクチンの工業的生産には、通常、ニーム種子からの抽出が関与します。このプロセスには、ニーム種子/核を粉末に粉砕し、それに続いて周囲温度でメタノールまたはエタノールを用いて連続抽出を行うことが含まれます。次に、抽出物を濃縮し、石油エーテルまたはヘキサンを使用して相分離を行います。 アザジラクチンを含む密度が高い相をさらに精製して、高純度の乾燥固体粉末を得ます .

化学反応の分析

Structural Basis for Reactivity

Azadirachtin’s reactivity stems from its highly oxidized framework containing:

-

Enol ether (C11–C30)

-

Acetal (C13–C23)

-

Tetra-substituted epoxide (C14–C15)

-

Hemiacetal (C25–O–C12)

These functional groups render it sensitive to:

-

Acid/Base Hydrolysis : Cleavage of acetal, hemiacetal, and ester linkages.

-

Photodegradation : UV-induced rearrangements.

-

Oxidation/Reduction : Epoxide ring-opening and hydroxyl group modifications .

Biosynthetic Pathway

This compound originates from the triterpenoid tirucallol , undergoing sequential oxidations, cyclizations, and rearrangements :

| Step | Key Reaction | Enzymes/Agents | Product |

|---|---|---|---|

| 1 | Cyclization of 2,3-oxidosqualene | Oxidosqualene cyclase | Tirucallol (C30) |

| 2 | Allylic isomerization & oxidation | Cytochrome P450s | Apotirucallol (C27) |

| 3 | Side-chain cleavage & furan cyclization | Oxidoreductases | Azadirone |

| 4 | C-ring oxidation & esterification | Monooxygenases, acyltransferases | Salannin → this compound |

Adapted from Ley et al. (2008) and Hansen et al. (1994) .

Synthetic Challenges and Strategies

The first total synthesis (2007) required 64 steps due to:

Key synthetic milestones :

| Stage | Reaction Type | Outcome | Yield |

|---|---|---|---|

| Decalin core assembly | Relay synthesis (natural intermediates) | Functionalized decalin | 12% |

| Epoxide formation | Sharpless asymmetric epoxidation | C14–C15 epoxide | 78% |

| Final cyclization | Acid-catalyzed hemiacetal closure | This compound A | 3% |

Data from Veitch et al. (2007) .

Stability and Degradation Pathways

This compound degrades under environmental stressors:

| Condition | Degradation Pathway | Half-Life | Key Products |

|---|---|---|---|

| UV light (λ = 254 nm) | [2+2] Cycloaddition → Rearrangement | 4–6 hrs | Isomeric azadirachtol |

| Acidic (pH < 4) | Epoxide hydrolysis → Diol formation | 48 hrs | 14,15-Dihydroxy derivative |

| Alkaline (pH > 9) | Ester saponification → Decarboxylation | 24 hrs | This compound acid |

Stability data from Santa Cruz Biotechnology (2025) and FAO (2006) .

Biological Interactions and Molecular Targets

This compound disrupts insect physiology via:

-

Protein binding : Irreversible inhibition of heat-shock protein 60 (Hsp60), disrupting protein folding .

-

Gene regulation :

Dose-dependent effects in *Solenopsis invicta *:

| Concentration (mg/L) | LT₅₀ (hrs) | Mortality Rate |

|---|---|---|

| 1.0 | 7.7 | 74.9% |

| 0.5 | 8.7 | 66.6% |

Data from Zhang et al. (2023) .

Industrial and Pharmacological Modifications

Derivatization efforts focus on enhancing stability:

科学的研究の応用

Biopesticide Applications

Azadirachtin is primarily recognized for its role as a biopesticide. It acts as an antifeedant and insect growth regulator, making it effective against a variety of agricultural pests.

Efficacy Against Insects

- Insect Growth Regulation : this compound disrupts the hormonal processes in insects, leading to impaired growth and reproduction. For instance, studies show that it significantly reduces the fecundity of Drosophila melanogaster over successive generations, demonstrating transgenerational effects on survival and reproductive success .

- Impact on Specific Pests : Research indicates that this compound can reduce the survival rates of pests like the two-spotted spider mite (Tetranychus urticae), with concentrations as low as 80 ppm causing a 50% reduction in adult survival . Furthermore, this compound-treated populations exhibit decreased reproductive rates, indicating its potential role in Integrated Pest Management (IPM) strategies .

Field and Laboratory Studies

- Field trials have confirmed this compound's effectiveness against various arthropods in crops such as roses and cocoa. In greenhouse settings, this compound was compared to synthetic pesticides, showing comparable efficacy against spider mites .

- Laboratory studies demonstrate that this compound affects oviposition preferences in treated insects, indicating its potential to manage pest populations effectively through behavioral modifications .

Therapeutic Applications

Beyond agriculture, this compound exhibits promising therapeutic properties:

- Antiproliferative Effects : this compound has been shown to inhibit cell proliferation by downregulating proteins involved in cell cycle progression. This property highlights its potential use in cancer treatment strategies .

- Antimalarial Properties : Compounds derived from neem have demonstrated activity against Plasmodium berghei, suggesting that this compound could play a role in developing transmission-blocking antimalarials .

Comparative Data Table

The following table summarizes key findings from various studies on the applications of this compound:

作用機序

アザジラクチンは、主に昆虫の内分泌系を阻害することで効果を発揮します。これは、昆虫の発達に不可欠なホルモンであるエクジソンの合成と放出に影響を与えます。 アザジラクチンはまた、昆虫の脳における神経ペプチドの産生を阻害し、成長の阻害と発達障害を引き起こします .

類似化合物との比較

アザジラクチンは、その複雑な構造と強力な殺虫特性のためにユニークです。類似の化合物には、ニンビンやサラニンなど、ニームに見られる他のリモノイドが含まれます。 アザジラクチンは、その幅広いスペクトル活性と非標的生物への低毒性のために、これらの中で最も効果的であると考えられています .

特性

CAS番号 |

11141-17-6 |

|---|---|

分子式 |

C35H44O16 |

分子量 |

720.7 g/mol |

IUPAC名 |

dimethyl (1S,4S,5R,6S,7S,8R,11S,12R,14S,15R)-12-acetyloxy-4,7-dihydroxy-6-[(1S,2S,6S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-6-methyl-14-[(E)-2-methylbut-2-enoyl]oxy-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecane-4,11-dicarboxylate |

InChI |

InChI=1S/C35H44O16/c1-8-15(2)24(38)49-18-12-19(48-16(3)36)32(26(39)43-6)13-46-21-22(32)31(18)14-47-34(42,27(40)44-7)25(31)29(4,23(21)37)35-20-11-17(30(35,5)51-35)33(41)9-10-45-28(33)50-20/h8-10,17-23,25,28,37,41-42H,11-14H2,1-7H3/b15-8+/t17-,18+,19-,20?,21-,22-,23-,25+,28+,29-,30+,31+,32+,33+,34+,35+/m1/s1 |

InChIキー |

FTNJWQUOZFUQQJ-KEGXRQICSA-N |

SMILES |

O=C([C@@]1(O)OC[C@@]2([C@@H](OC(/C(C)=C/C)=O)C[C@H]3OC(C)=O)[C@]1([H])[C@@]([C@]45[C@](O5)(C)[C@]6([H])[C@]7(O)[C@](OC=C7)([H])O[C@@]4([H])C6)(C)[C@H](O)[C@]8([H])OC[C@@]3(C(OC)=O)[C@]82[H])OC |

異性体SMILES |

C/C=C(\C)/C(=O)O[C@H]1C[C@H]([C@]2(CO[C@@H]3[C@@H]2[C@]14CO[C@@]([C@H]4[C@]([C@@H]3O)(C)[C@@]56C7C[C@H]([C@@]5(O6)C)[C@]8(C=CO[C@H]8O7)O)(C(=O)OC)O)C(=O)OC)OC(=O)C |

正規SMILES |

CC=C(C)C(=O)OC1CC(C2(COC3C2C14COC(C4C(C3O)(C)C56C7CC(C5(O6)C)C8(C=COC8O7)O)(C(=O)OC)O)C(=O)OC)OC(=O)C |

外観 |

Solid powder |

Color/Form |

Microcrystalline powder Yellow green powde |

引火点 |

Flash point > 58 °C >137 °F (Closed cup) |

melting_point |

154-158 °C |

Key on ui other cas no. |

11141-17-6 |

物理的記述 |

Yellow-green solid; [HSDB] |

ピクトグラム |

Irritant; Environmental Hazard |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

Stable in the dark. DT50 50 days (pH 5, room temperature); rapidly decomposed at higher temperatures, in alkaline and strongly acidic media. |

溶解性 |

Readily soluble in ethanol, diethyl ether, acetone, and chloroform. Insoluble in hexane. In water, 0.26 g/L at 25 °C |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

azadirachtin azadirachtin A azadyrachtin bioneem neemix |

蒸気圧 |

2.7X10-11 mm Hg at 25 °C |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。